Lauroyl PG-trimonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53171-04-3 |
|---|---|
Molecular Formula |
C18H38ClNO3 |
Molecular Weight |
352 g/mol |
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OMSDHVIUTLVVOF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Other CAS No. |
53171-04-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational Principles of Quaternary Ammonium Compounds Qacs in Contemporary Chemical Science
Quaternary ammonium (B1175870) compounds (QACs) are defined by a central nitrogen atom covalently bonded to four distinct organic groups, resulting in a permanent positive charge on the nitrogen atom. mdpi.com This cationic structure is typically balanced by a negatively charged counter-ion, such as a halide. mdpi.com The nature of the organic substituents, which can range from simple alkyl chains to more complex aryl or functionalized moieties, dictates the specific properties and applications of the QAC. mdpi.comrpsgroup.com
A key principle governing the functionality of QACs is their surface-active nature. rpsgroup.comnih.gov Many QACs are classified as cationic surfactants, possessing both a hydrophilic (water-loving) positively charged head group and a lipophilic (oil-loving) hydrocarbon tail. sanyo-chemical-solutions.comfoodcom.pl This amphiphilic character allows them to adsorb at interfaces, such as between oil and water or air and water, thereby reducing surface tension. foodcom.plwikipedia.org This property is central to their roles as emulsifiers, dispersants, and wetting agents. foodcom.pl
Furthermore, the cationic charge of QACs enables them to interact with negatively charged surfaces, a principle that underpins their widespread use as antistatic agents and conditioning agents in various formulations. mdpi.comspecialchem.com The interaction with intracellular targets and DNA also contributes to their broad-spectrum antimicrobial activity. nih.gov
Classification and Structural Characteristics of Cationic Surfactants in Advanced Material Systems
Cationic surfactants, a major category of surfactants, are broadly classified based on the chemical structure of their hydrophilic, positively charged head group. foodcom.pllongchangchemical.com The primary types include:
Quaternary Ammonium (B1175870) Salts: This is the most significant and widely utilized class of cationic surfactants. longchangchemical.com They are characterized by a quaternary nitrogen atom and are stable across a wide pH range, being soluble in both acidic and alkaline solutions. longchangchemical.com Their structure can be further delineated by the nature of the alkyl chains attached to the nitrogen.
Amine Salts: These are formed from primary, secondary, or tertiary amines and an acid. longchangchemical.com Their solubility is generally restricted to acidic conditions. longchangchemical.com
Heterocyclic Types: The positively charged nitrogen atom is part of a heterocyclic ring system, such as pyridine (B92270) or imidazole. longchangchemical.com
The structural characteristics of cationic surfactants, particularly the length and branching of the hydrophobic alkyl chains and the nature of the hydrophilic head group, are critical determinants of their performance in advanced material systems. These features influence properties such as their hydrophilic-lipophilic balance (HLB), which in turn affects their emulsifying and dispersing capabilities. wikipedia.org For instance, QACs with longer alkyl chains generally exhibit greater substantivity to surfaces. rpsgroup.com
Lauroyl Pg Trimonium Chloride: Molecular Architecture and Context Within Glycol Trimonium Chlorides
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound that falls under the subcategory of glycol trimonium chlorides. cir-safety.org Its molecular structure is distinguished by the presence of a propylene (B89431) glycol (PG) moiety, which introduces a hydroxyl group, and a lauroyl ester group derived from lauric acid. cosmileeurope.eu The "trimonium" component signifies a trimethyl ammonium salt. cosmileeurope.eu
The key architectural features of this compound are:
A Cationic Head Group: A quaternary nitrogen atom with three methyl groups, providing a permanent positive charge.
A Propylene Glycol Linker: This connects the lauroyl group to the quaternary nitrogen and contains a hydroxyl group, enhancing its hydrophilicity and modifying its interaction with surfaces.
A Lauroyl Ester Group: A C12 alkyl chain derived from lauric acid, which constitutes the hydrophobic tail of the molecule. cosmileeurope.eu
A Chloride Counter-ion: To balance the positive charge of the quaternary ammonium group. cosmileeurope.eu
This specific combination of a fatty acid ester and a glycol-containing quaternary ammonium structure places this compound within a specialized group of cationic surfactants. It is valued for its conditioning and anti-static properties. myskinrecipes.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53171-04-3 |
| Molecular Formula | C18H38ClNO3 |
| Molecular Weight | 351.95 g/mol |
| Appearance | Colorless to pale yellow liquid, paste, or solid |
| Solubility | Soluble in water |
| Stability | Stable |
| Biodegradability | Biodegradable |
| Data sourced from SAAPedia saapedia.org |
Current Research Trajectories and Persistent Knowledge Gaps in the Academic Understanding of Lauroyl Pg Trimonium Chloride
Chemical Synthesis Pathways for the Production of this compound
The synthesis of this compound, an ester-containing quaternary ammonium (B1175870) salt (esterquat), typically involves a multi-step process starting from lauric acid, propylene (B89431) glycol, and a tertiary amine. A common synthetic route is a two-step process involving esterification followed by quaternization.
Step 1: Esterification
The initial step involves the esterification of a suitable precursor with lauric acid or its derivatives. One common precursor is 3-(dimethylamino)-1,2-propanediol (B52021). The reaction between lauric acid and 3-(dimethylamino)-1,2-propanediol yields an amino-ester intermediate. This reaction is typically carried out at elevated temperatures, often in the presence of an esterification catalyst to drive the equilibrium towards the product.
Alternatively, the synthesis can proceed through the reaction of lauroyl chloride with 3-(dimethylamino)-1,2-propanediol. orgsyn.org This method avoids the need for water removal that is characteristic of direct esterification.
Another pathway involves the reaction of glycidol (B123203) with lauric acid to form glyceryl laurate, which can then be reacted with a tertiary amine.
Step 2: Quaternization
The resulting amino-ester intermediate is then quaternized to introduce the permanent cationic charge. This is achieved by reacting the tertiary amine group of the intermediate with an alkylating agent, most commonly methyl chloride, to yield the final this compound. google.comsanyo-chemical-solutions.com The quaternization reaction is typically carried out in a suitable solvent, and the reaction conditions are controlled to ensure complete reaction and minimize side products.
A one-step process has also been described for preparing similar cationic surfactants, where a tertiary amine, a fatty acid, and an epihalohydrin (like epichlorohydrin) are reacted simultaneously. google.com This approach combines the esterification and quaternization steps into a single reaction vessel, potentially offering process simplification. google.com
The general reaction scheme for a two-step synthesis can be represented as follows:
Lauric Acid + 3-(dimethylamino)-1,2-propanediol → Lauroyl Dimethylamino Propylene Glycol Ester (intermediate) Lauroyl Dimethylamino Propylene Glycol Ester + Methyl Chloride → this compound
The purity of the final product is crucial for its performance and is often assessed using techniques like IR spectrometry and chemical analysis.
Table 1: Key Reactants and Intermediates in the Synthesis of this compound
| Compound Name | Role in Synthesis | Chemical Formula |
| Lauric Acid | Starting material (hydrophobic tail) | C₁₂H₂₄O₂ |
| Lauroyl Chloride | Activated form of lauric acid | C₁₂H₂₃ClO |
| Propylene Glycol | Part of the hydrophilic headgroup | C₃H₈O₂ |
| 3-(Dimethylamino)-1,2-propanediol | Precursor for the hydrophilic headgroup | C₅H₁₃NO₂ |
| Methyl Chloride | Quaternizing agent | CH₃Cl |
| Lauroyl Dimethylamino Propylene Glycol Ester | Intermediate product | C₁₇H₃₅NO₃ |
| This compound | Final Product | C₁₈H₃₈ClNO₃ |
Derivatization Strategies and Analogue Synthesis for Functional Characterization
The functional properties of this compound can be tailored through derivatization and the synthesis of analogues. These strategies allow for the systematic investigation of structure-activity relationships.
Derivatization of the Hydrophobic Tail:
The lauroyl (C12) chain is a key determinant of the surfactant's hydrophobicity. Derivatization can involve:
Varying the Alkyl Chain Length: Synthesizing analogues with different fatty acid chains (e.g., from caprylic acid (C8) to stearic acid (C18)) can significantly impact properties like critical micelle concentration (CMC), surface tension reduction, and foaming ability. tandfonline.comappliedmineralogy.comrsc.org Generally, increasing the alkyl chain length leads to a lower CMC and greater surface activity, up to a certain point where solubility becomes a limiting factor. nih.gov
Introducing Unsaturation: Using unsaturated fatty acids like oleic acid would introduce a kink in the hydrophobic tail, affecting the packing of the surfactant molecules at interfaces and in micelles.
Branching the Alkyl Chain: Introducing branching in the alkyl chain can alter the surfactant's packing and biodegradability.
Modification of the Hydrophilic Headgroup:
The PG-trimonium headgroup offers several sites for modification:
Altering the Quaternary Ammonium Group: Replacing the methyl groups on the nitrogen atom with larger alkyl groups (e.g., ethyl, benzyl) can influence the steric hindrance and charge density of the headgroup, thereby affecting its interaction with surfaces and counterions. nih.govlu.se
Modifying the Propylene Glycol Linker: The length and nature of the linker between the ester group and the quaternary nitrogen can be varied. For instance, using different diols or polyols as the starting material would result in analogues with different hydrophilic characteristics.
Changing the Counterion: While the chloride ion is common, it can be exchanged with other anions (e.g., bromide, methosulfate) to fine-tune the surfactant's properties, such as its solubility and compatibility with other ingredients. acs.org
Synthesis of Analogues:
The synthesis of esterquat analogues often follows similar reaction pathways as described for this compound. For example, novel esterquats have been synthesized from 11-bromo undecanoic acid and different alkyl amines, followed by quaternization. nih.gov Another approach involves the synthesis of amide-containing quaternary ammonium compounds (amidequats) by reacting fatty acids with amino-functionalized precursors. rsc.org Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer, represent another class of analogues with potentially enhanced surface activity. nih.govmdpi.com
These derivatization and analogue synthesis strategies are crucial for developing surfactants with optimized performance for specific applications and for gaining a deeper understanding of how molecular structure dictates function.
Investigation of Structural Modifications on Amphiphilic Behavior and Colloidal Properties
The amphiphilic nature of this compound drives its self-assembly in solution to form colloidal structures like micelles. The specific characteristics of this behavior are intrinsically linked to its molecular architecture.
Effect of Alkyl Chain Length:
The length of the lauroyl chain is a dominant factor influencing the surfactant's properties.
Critical Micelle Concentration (CMC): An increase in the hydrophobic alkyl chain length generally leads to a decrease in the CMC. tandfonline.comnih.gov This is because a greater hydrophobic driving force for micellization exists with a longer chain, requiring a lower concentration of surfactant monomers to form aggregates.
Surface Tension Reduction: Longer alkyl chains are more effective at reducing the surface tension of water. tandfonline.com However, this effect plateaus and can be limited by the decreasing solubility of surfactants with very long chains.
Emulsification and Foaming: The ability to emulsify oils and stabilize foams is also dependent on the alkyl chain length. There is often an optimal chain length for these properties, as seen with alpha olefin sulfonates where C14-16 AOS shows better emulsification and foaming than longer chain variants. tandfonline.com
Influence of the Headgroup Structure:
The hydrophilic headgroup plays a critical role in the surfactant's interaction with water and its packing at interfaces.
Headgroup Size and Steric Hindrance: Increasing the size of the headgroup, for instance by replacing methyl groups with larger alkyl groups on the quaternary nitrogen, can lead to a larger area per molecule at an interface. lu.se This increased steric hindrance can result in the formation of smaller, more curved micelles and may affect the efficiency of surface packing. lu.se
Hydrophilicity of the Headgroup: The presence of the hydroxyl group in the propylene glycol moiety contributes to the hydrophilicity of the headgroup. Introducing more hydroxyl groups or other polar functionalities can enhance water solubility and alter the hydrophilic-lipophilic balance (HLB) of the surfactant. researchgate.net
Counterion Binding: The nature of the counterion (chloride in this case) affects the degree of ionization of the headgroup and the electrostatic repulsion between surfactant molecules in micelles and at interfaces. Tightly bound counterions reduce the effective headgroup charge, favoring the formation of less curved aggregates. acs.org
Interactive Data Table: Predicted Effects of Structural Modifications on this compound Properties
| Structural Modification | Predicted Effect on CMC | Predicted Effect on Surface Tension Reduction | Predicted Effect on Micelle Size |
| Increase Lauroyl Chain Length (e.g., to C16/C18) | Decrease | Increase | Increase |
| Decrease Lauroyl Chain Length (e.g., to C8/C10) | Increase | Decrease | Decrease |
| Replace Methyl Groups on Quaternary N with Ethyl Groups | Slight Increase | Slight Decrease | Decrease |
| Introduce a Second Hydroxyl Group in the Headgroup | Increase | Decrease | Decrease |
| Replace Chloride Counterion with Bromide | Slight Decrease | Slight Increase | Slight Increase |
The systematic investigation of these structure-property relationships allows for the rational design of novel cationic surfactants with tailored amphiphilic and colloidal properties for a wide range of applications.
Phase Behavior and Phase Diagrams of this compound in Aqueous Media
The phase behavior of this compound, a cationic surfactant, in aqueous media is characterized by the formation of various self-assembled structures. When mixed with anionic surfactants, such as sodium lauryl ether sulfate (SLES), it forms catanionic systems that exhibit a rich variety of phases. uni-regensburg.deacs.org These phases are influenced by the total surfactant concentration and the molar ratio of the cationic to anionic species. uni-regensburg.de
A study of the phase diagram for the system comprising this compound (LPTC), sodium lauryl ether sulfate (LESNa), and water at 25°C revealed distinct phase regions at a total surfactant concentration of up to 8% by mass. uni-regensburg.de The system transitions from isotropic mixed micellar solutions to regions where vesicular structures are present. uni-regensburg.de These complex phase behaviors are driven by the strong electrostatic interactions between the oppositely charged headgroups of the LPTC and the anionic surfactant, which can lead to the formation of pseudo-double-tailed surfactant pairs. This alteration in molecular geometry favors the formation of lower-curvature aggregates like bilayers and vesicles over spherical micelles. pku.edu.cn
The general phase behavior of catanionic mixtures often includes regions of precipitation, especially near equimolar ratios, but also isotropic solution phases containing micelles or vesicles when one surfactant is in excess. acs.org The specific structure of this compound, which includes a propylene glycol (PG) group, can introduce additional complexity to its phase behavior compared to simpler cationic surfactants. uni-regensburg.decosmileeurope.eu
Micellar Aggregation Dynamics and Critical Micelle Concentration (CMC) Determinations
Surfactants in aqueous solutions self-aggregate into micelles above a specific concentration known as the Critical Micelle Concentration (CMC). uni-regensburg.de This process is driven by the hydrophobic effect to minimize the contact between the hydrophobic tails of the surfactant and water. uni-regensburg.de The CMC is a fundamental parameter that characterizes the efficiency of a surfactant. For ionic surfactants, the CMC is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup, temperature, and the presence of electrolytes. uni-regensburg.de
The determination of CMC can be performed using various techniques that detect the changes in physical properties of the solution at the onset of micellization.
Common Methods for CMC Determination
| Method | Principle |
|---|---|
| Surface Tensiometry | Measures the change in surface tension of the solution with increasing surfactant concentration. A distinct break in the plot of surface tension versus log of concentration indicates the CMC. firp-ula.org |
| Conductivity | Measures the change in molar conductivity. For ionic surfactants, the slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of micelles compared to free monomers. uniba.sk |
| Fluorescence Spectroscopy | Uses a fluorescent probe that partitions differently between the aqueous and micellar environments, resulting in a change in its fluorescence spectrum (intensity, wavelength shift) at the CMC. firp-ula.org |
| Resonance Rayleigh Scattering (RRS) | Detects the enhanced scattering intensity from the formation of larger aggregates (micelles) without the need for an external probe. nih.gov |
CMC Values for Analogous Cationic Surfactants in Water
| Surfactant | Chain Length | CMC (mM) at 25°C |
|---|---|---|
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~22 |
| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | ~3.9 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~0.9 |
Data sourced from reference researchgate.net.
In catanionic mixtures, such as those containing this compound and an anionic surfactant, the CMC is significantly lower than that of the individual components due to the strong synergistic interaction between the oppositely charged headgroups. uni-regensburg.de
Formation and Characterization of Vesicular Structures in Catanionic Surfactant Mixtures
A notable characteristic of catanionic surfactant mixtures, including those with this compound, is their ability to spontaneously form vesicles in aqueous solutions. uni-regensburg.deacs.org Vesicles are closed, bilayer structures enclosing an aqueous core, and can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). uni-regensburg.de This spontaneous formation is a key advantage over systems like phospholipids, which often require energy input (e.g., sonication) to form vesicles.
In the this compound (LPTC) / sodium lauryl ether sulfate (LESNa) system, the transition from mixed micelles to vesicles has been identified through quasielastic light scattering and visual observation of turbidity. uni-regensburg.de The formation of these bilayer structures is governed by the molecular packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate interface, and the tail length. pku.edu.cn The strong electrostatic attraction between the cationic headgroup of LPTC and the anionic headgroup of its counterpart effectively neutralizes charge and reduces the average headgroup area, favoring a packing parameter conducive to vesicle formation (typically between 1/2 and 1). pku.edu.cn
Characterization of these vesicular structures is crucial to understanding their morphology and size distribution.
Techniques for Vesicle Characterization
| Technique | Information Provided |
|---|---|
| Dynamic Light Scattering (DLS) | Determines the hydrodynamic radius and size distribution of vesicles in dispersion. mdpi.com |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the vesicles, allowing for the determination of their shape, size, and lamellarity (unilamellar vs. multilamellar). acs.org |
| Freeze-Fracture TEM | A microscopy technique that fractures a frozen sample to reveal the internal structure of the aggregates, confirming the presence of vesicles. uni-regensburg.de |
| NMR Self-Diffusion | Measures the diffusion of water molecules to probe the vesicle structure and permeability, as water trapped inside large, impermeable vesicles diffuses more slowly than bulk water. acs.org |
Studies on analogous catanionic systems, like sodium dodecyl sulfate (SDS)/didodecyldimethylammonium bromide (DDAB), have shown that the vesicles formed can be polydisperse, with sizes ranging from small unilamellar vesicles (20-100 nm) to large, micron-sized structures. uni-regensburg.deacs.org
Mechanisms of Micelle-to-Vesicle Transition in Mixed Surfactant Systems
The transition from micelles to vesicles in mixed surfactant systems is a complex process driven by changes in the delicate balance of intermolecular forces that dictate the preferred curvature of the self-assembled aggregates. pku.edu.cnacs.org This transition is fundamentally governed by the surfactant packing parameter. pku.edu.cn Micelles (spherical or rod-like) have a high surface curvature, while vesicles are composed of bilayers with a much lower curvature.
Several factors can induce this structural transformation:
Change in Composition: In catanionic systems, altering the molar ratio of the anionic to cationic surfactant is a primary trigger. As the mixture approaches equimolarity, the electrostatic attraction between the headgroups becomes more effective at neutralizing charge. This reduces the effective headgroup area, increases the packing parameter, and favors the formation of planar bilayers that close to form vesicles. mdpi.comacs.org
Addition of Salts: Introducing an electrolyte can screen the electrostatic repulsion between ionic headgroups, allowing them to pack more tightly and thus inducing the transition. uni-regensburg.dekinampark.com
Dilution: In some catanionic systems, dilution of a concentrated micellar solution can paradoxically lead to the formation of vesicles. uni-regensburg.demdpi.com
The kinetic pathway of the transition can involve intermediate structures. One proposed mechanism involves the growth of spherical or rod-like micelles into larger, flexible, disk-like micelles. nih.gov As these disks grow, the energetic cost of the exposed hydrophobic rim (line tension) increases until it becomes more favorable for the disk to close upon itself, forming a spherical vesicle to eliminate the rim. nih.gov The rigidity of the aggregate's surface plays a role; a more rigid interface favors the formation of low-curvature vesicles. acs.org Conversely, a transition from vesicles back to micelles can be induced by adding a third component, such as a bile salt, that increases the average headgroup area and favors higher curvature structures. pku.edu.cn
Influence of Environmental Parameters on Self-Assembly Architectures
The supramolecular structures formed by this compound and its mixtures are highly sensitive to environmental conditions. Parameters such as concentration, ionic strength, and temperature can significantly alter the size, shape, and stability of the aggregates.
Effects of Dilution on Supramolecular Organization
Dilution can have a profound and sometimes counterintuitive effect on the self-assembly of catanionic surfactant systems. While dilution typically leads to the dissociation of aggregates, in certain catanionic mixtures it can drive a transition from micelles to vesicles. uni-regensburg.demdpi.com
This phenomenon was observed in a system containing cetyltrimethylammonium bromide (CTAB) and sodium octylsulfonate (SOS), where vesicles formed at low total surfactant concentrations (e.g., 20 mM) transitioned to micelles at higher concentrations (e.g., 500 mM). mdpi.com Dynamic light scattering (DLS) data for this system showed a decrease in aggregate size from the vesicle range (50-100 nm) to the micelle range (3-4 nm) as the concentration increased. mdpi.com This transition is attributed to the different critical micelle concentrations (CMCs) and aggregation behaviors of the individual components, leading to a change in the stoichiometric ratio of the surfactants within the aggregates as the total concentration changes. mdpi.com
In a study involving this compound (LPTC) and sodium lauryl ether sulfate (LESNa), a direct transition from spherical micelles to unilamellar vesicles was observed upon simple dilution with water at a constant anionic/cationic surfactant ratio. uni-regensburg.de This dilution-induced encapsulation holds significant interest for applications where an active ingredient could be solubilized in the initial micellar phase and then encapsulated within vesicles simply by adding water. uni-regensburg.de However, further dilution of the formed vesicles can lead to their eventual destruction. uni-regensburg.de
Electrolyte and Ionic Strength Effects on Colloidal Stability
The addition of electrolytes has a significant impact on the stability and structure of colloidal systems formed by ionic surfactants like this compound, particularly in catanionic mixtures. uni-regensburg.denih.gov The primary effect of adding salt (an electrolyte) to an ionic surfactant solution is the screening of electrostatic interactions.
In a solution of mixed micelles, the similarly charged headgroups at the micelle surface repel each other. Adding an electrolyte introduces counter-ions that screen this repulsion, allowing the surfactant headgroups to pack more closely together. nih.gov This change reduces the effective headgroup area, increases the packing parameter, and can trigger a transition from rod-like micelles to vesicles. uni-regensburg.de This salt-induced micelle-to-vesicle transition has been demonstrated in several catanionic systems. uni-regensburg.dekinampark.com
The effectiveness of the electrolyte depends on the valency and nature of the counter-ion, often following trends like the Hofmeister series. kinampark.comnih.gov For instance, divalent cations are generally more effective at screening charge and promoting aggregation than monovalent cations. mdpi.com The stability of the resulting colloidal dispersion of vesicles is then governed by a balance of forces, including van der Waals attraction and the residual electrostatic repulsion between the slightly charged vesicles. nih.gov While adding salt can induce vesicle formation, excessive ionic strength can lead to flocculation and destabilization of the vesicle dispersion by compressing the electrical double layer too much, allowing attractive forces to dominate. mdpi.com
Theoretical Frameworks for Understanding Self-Assembly Thermodynamics
The spontaneous aggregation of this compound molecules in a solvent to form colloidal structures like micelles and vesicles is governed by fundamental thermodynamic principles. scribd.com The process of self-assembly, or micellization, is understood through theoretical frameworks that evaluate the changes in the system's free energy. mdpi.com Self-assembly results in the formation of a complex, ordered organization from a disordered state and is a process in which entropy plays a crucial role. mdpi.com The primary thermodynamic quantities of interest are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization.
A spontaneous process requires the Gibbs free energy change to be negative (ΔG < 0). scribd.com The relationship between these thermodynamic parameters is defined by the Gibbs free energy equation:
ΔG = ΔH - TΔS
where T is the absolute temperature. For micellization to be favorable, the conditions must lead to a negative ΔG. scribd.com
The thermodynamics of micellization can be quantitatively assessed by studying the behavior of the Critical Micelle Concentration (CMC) as a function of temperature. The CMC is the specific concentration above which surfactant monomers begin to form stable aggregates. wikipedia.orgtainstruments.com For many ionic surfactants in water, the CMC value typically exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value before increasing again. scispace.comajchem-a.com The temperature at which the CMC is at its minimum corresponds to a point where the enthalpy of micellization (ΔH°m) is zero. Below this temperature, micellization is primarily entropy-driven, while above it, the process becomes enthalpy-driven. ajchem-a.com
The standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC using models such as the mass-action model. scribd.com Subsequently, the standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be determined using the Gibbs-Helmholtz equation and its derivatives. pjps.pkajchem-a.com
A key concept observed in the study of surfactant self-assembly is enthalpy-entropy compensation. This phenomenon is characterized by a linear correlation between ΔH°m and ΔS°m when experimental conditions, such as temperature, are varied. pjps.pkresearchgate.net This compensation indicates that significant changes in enthalpy are largely offset by corresponding changes in entropy, suggesting a consistent underlying mechanism for the aggregation process across the range of conditions studied. pjps.pk The compensation temperature (Tc), derived from the slope of the ΔH°m versus ΔS°m plot, is a characteristic parameter of the surfactant system. pjps.pk
Data Tables
Table 1: Fundamental Thermodynamic Equations for Self-Assembly This table outlines the core thermodynamic equations used to describe the micellization process.
| Equation | Name | Description of Variables | Significance |
| ΔG°m = ΔH°m - TΔS°m | Gibbs Free Energy Equation | ΔG°m : Standard Gibbs Free Energy of MicellizationΔH°m : Standard Enthalpy of MicellizationΔS°m : Standard Entropy of MicellizationT : Absolute Temperature (K) | Determines the spontaneity of the self-assembly process. A negative value indicates a favorable, spontaneous aggregation. scribd.com |
| ΔH°m = -R * d(ln(X_CMC))/d(1/T) | Gibbs-Helmholtz Equation (van't Hoff form) | R : Ideal Gas ConstantX_CMC : Critical Micelle Concentration in mole fraction unitsT : Absolute Temperature (K) | Allows for the experimental determination of the standard enthalpy of micellization from the temperature dependence of the CMC. ajchem-a.com |
| ΔS°m = (ΔH°m - ΔG°m)/T | Entropy Calculation | ΔH°m : Standard Enthalpy of MicellizationΔG°m : Standard Gibbs Free Energy of MicellizationT : Absolute Temperature (K) | Calculates the standard entropy change of micellization once the enthalpy and free energy are known. |
Table 2: Illustrative Thermodynamic Parameters of Cationic Surfactant Micellization at Varying Temperatures This table provides representative data for a typical C12 cationic surfactant, illustrating how thermodynamic parameters change with temperature. This behavior is characteristic of many ionic surfactants, including what would be expected for this compound systems. The data demonstrates the shift from an entropy-driven to an enthalpy-driven process.
| Temperature (°C) | Temperature (K) | CMC (mM) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | Primary Driving Force |
| 15 | 288.15 | 1.60 | -28.5 | +2.5 | +31.0 | Entropy |
| 25 | 298.15 | 1.50 | -29.2 | 0.0 | +29.2 | Entropy |
| 35 | 308.15 | 1.55 | -29.8 | -2.8 | +27.0 | Enthalpy & Entropy |
| 45 | 318.15 | 1.70 | -30.3 | -5.5 | +24.8 | Enthalpy & Entropy |
Note: The data in this table are illustrative and based on the typical behavior of C12-chain ionic surfactants as described in the literature. scispace.comajchem-a.com
Electrostatic Interactions in Aqueous Solutions and at Interfaces
As a cationic surfactant, this compound possesses a positively charged quaternary ammonium head group. cosmileeurope.eualibaba.com This positive charge is the primary driver of strong electrostatic interactions with negatively charged surfaces and molecules. In aqueous solutions, these interactions are crucial for the adsorption of the surfactant onto substrates like hair and skin, which typically carry a net negative charge. alibaba.com This electrostatic attraction facilitates the formation of a conditioning layer, neutralizing static electricity and improving manageability. myskinrecipes.comalibaba.com
At interfaces, such as the air-water or oil-water interface, the cationic head groups orient towards the aqueous phase, while the hydrophobic lauroyl tails minimize contact with water. This arrangement is influenced by the electrostatic repulsions between the positively charged head groups, which are modulated by the presence of counter-ions (chloride ions) and other electrolytes in the solution. arxiv.org The balance between these electrostatic forces and other intermolecular interactions dictates the packing and arrangement of the surfactant molecules at the interface.
Hydrophobic Interactions as Driving Forces for Surfactant Self-Assembly and Binding
The lauroyl hydrocarbon tail of this compound is a significant contributor to its surface activity and self-assembly behavior. uni-regensburg.de In aqueous environments, these nonpolar tails are driven to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This driving force is fundamental to the formation of micelles, where the hydrophobic tails are sequestered in the core of the aggregate, and the hydrophilic head groups are exposed to the aqueous phase.
Complexation with Anionic Polymeric Rheology Modifiers
In many personal care formulations, cationic surfactants like this compound are combined with anionic polymeric rheology modifiers to achieve desired thickness and stability. google.com However, the direct combination of these oppositely charged species can lead to precipitation and loss of viscosity due to strong electrostatic attraction. googleapis.com
To overcome this incompatibility, a common strategy involves the pre-complexation of the cationic surfactant with an anionic complexing agent before its addition to the anionic rheology modifier. googleapis.com This process forms a complex that is more compatible with the thickener, preventing precipitation and maintaining the desired rheological properties of the final product. google.comgoogleapis.com Research has shown that this pre-complexing step can significantly improve the viscosity and turbidity profiles of compositions containing both cationic surfactants and anionic thickeners. googleapis.com
| System | Observation | Reference |
| Carbopol® ETD 2020 thickener with various complexed cationics | Substantially improved viscosity/turbidity profile when a sufficient complexing agent is used. | googleapis.com |
| DMC sulfate-olealkonium chloride complex in Carbopol® Ultrez-21 polymer mucilage | Example of a complexed cationic system. | google.com |
| DMC phosphate-cetrimonium chloride complex in Carbopol® ETD 2050 polymer mucilage | Turbidity reduction and elimination of precipitation observed. | google.com |
Interactions with Biomacromolecules: Proteins and Polysaccharides
The interaction of this compound with biomacromolecules is of significant interest, particularly in the context of its application in hair and skin care products. These interactions are governed by a combination of electrostatic forces, hydrophobic interactions, and hydrogen bonding.
Quantitative Analysis of Protein-Lauroyl PG-trimonium Chloride Binding
This compound, as a cationic surfactant, can bind to proteins, which are often negatively charged at physiological pH. This binding is driven by the electrostatic attraction between the positively charged head group of the surfactant and negatively charged residues on the protein surface. Additionally, the hydrophobic lauroyl tail can interact with hydrophobic patches on the protein, further stabilizing the complex.
Polysaccharide-Lauroyl PG-trimonium Chloride Complex Formation
Complex formation between this compound and polysaccharides, particularly anionic polysaccharides, is driven primarily by electrostatic interactions. Cationic surfactants can form complexes with anionic polysaccharides like xanthan gum or carboxymethyl cellulose, which are often used as thickeners and stabilizers in cosmetic formulations. researchgate.net
These complexes, often referred to as polyelectrolyte-surfactant complexes, can exhibit a range of behaviors, from soluble complexes to precipitates, depending on the concentrations of the components, their charge densities, and the ionic strength of the solution. The formation of these complexes can significantly alter the rheological properties of the formulation. For instance, the interaction between a cationic polymer and an anionic surfactant can lead to the formation of coacervates that deposit on surfaces like hair, enhancing conditioning. epo.org
| Interacting Species | Driving Forces | Resulting Phenomena | Reference |
| Anionic Polymeric Rheology Modifiers | Electrostatic attraction | Complexation, potential precipitation, viscosity modification | google.comgoogleapis.com |
| Proteins (e.g., Keratin) | Electrostatic attraction, hydrophobic interactions | Binding, conditioning film formation | google.comjst.go.jp |
| Anionic Polysaccharides | Electrostatic attraction | Complex formation, coacervation, rheology modification | researchgate.netepo.org |
Advanced Analytical and Spectroscopic Characterization of Lauroyl Pg Trimonium Chloride Systems
Spectroscopic Probes for Molecular Structure and Interfacial Phenomena
Spectroscopic techniques are essential for elucidating the molecular structure of Lauroyl PG-trimonium chloride and for studying the complex phenomena that occur at interfaces, such as self-assembly into micelles.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. bohrium.com One-dimensional ¹H NMR provides detailed information about the chemical environment of protons, confirming the presence of the lauroyl chain, the propylene (B89431) glycol linker, and the trimethylammonium headgroup. bohrium.comnih.gov The chemical shifts of specific protons can confirm the compound's sequence and structure. nih.gov
Furthermore, NMR is highly sensitive to molecular dynamics and aggregation. nih.gov The formation of micelles in an aqueous solution can be observed through a significant broadening of the proton linewidths in the ¹H NMR spectrum, which is caused by the reduced mobility of the molecules within the aggregate. nih.gov Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to detect through-space interactions between different parts of the molecule, providing insights into its conformation and how molecules pack together in aggregates. bohrium.com
Table 3: Expected ¹H NMR Signals for this compound
| Molecular Fragment | Approximate Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal Methyl (Lauroyl) | ~0.9 | Triplet |
| Methylene Chain (Lauroyl) | ~1.2-1.6 | Multiplet |
| Methylene (α to C=O) | ~2.3 | Triplet |
| Trimethylammonium (-N⁺(CH₃)₃) | ~3.2 | Singlet |
| Propylene Glycol Backbone | ~3.5-4.5 | Multiplets |
Note: Shifts are approximate and can vary based on solvent and concentration.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups within the this compound molecule and the intermolecular interactions it forms. bohrium.comnih.gov FT-IR is particularly sensitive to polar bonds and is effective for identifying key functional groups such as the ester carbonyl (C=O) stretch, C-O stretching vibrations from the propylene glycol and ester groups, and C-H stretching from the alkyl chain. bohrium.comgoogle.com Changes in the position and shape of these bands, particularly the O-H and N-H stretching regions (if applicable), can indicate the formation of intermolecular hydrogen bonds, which are crucial in the aggregation and interfacial behavior of the surfactant. bohrium.com
Raman spectroscopy complements FT-IR, as it is more sensitive to non-polar, symmetric bonds, such as C-C and S-S bonds, and is less affected by water, making it well-suited for studying aqueous systems. nih.gov It can be used to analyze the conformational order of the alkyl chains within micelles or at interfaces. googleapis.com Surface-enhanced infrared spectroscopy (SEIRS) is a specialized technique that can be used to enhance the signal of surfactants adsorbed onto metallic nanoparticles, allowing for sensitive detection in water samples. bohrium.com
Table 4: Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3500 - 3200 | O-H Stretch (hydroxyl group, intermolecular H-bonds) | FT-IR |
| 3000 - 2800 | C-H Stretch (alkyl chain) | FT-IR, Raman |
| ~1735 | C=O Stretch (ester) | FT-IR |
| ~1470 | C-H Bend (methylene) | FT-IR, Raman |
| 1200 - 1000 | C-O Stretch (ester, ether, alcohol) | FT-IR |
| ~950 | C-N⁺ Stretch (quaternary amine) | Raman |
While this compound itself does not possess strong chromophores for direct UV-Vis analysis, UV-Vis spectrophotometry can be employed indirectly to characterize its aggregation behavior. researchgate.netgoogle.com A common method involves using a probe molecule, such as a fluorescent dye, whose spectral properties change upon incorporation into a micellar environment. researchgate.net By monitoring changes in the absorbance or fluorescence of the probe as a function of surfactant concentration, one can determine the Critical Micelle Concentration (CMC), a key parameter describing the onset of surfactant self-assembly. researchgate.net For example, fluorescein (B123965) isothiocyanate (FITC) has been used as a fluorescent probe to determine the CMC of quaternary ammonium (B1175870) surfactants. researchgate.net
Additionally, UV-Vis spectroscopy can be used to assess the clarity or turbidity of formulations containing this compound. google.com Light scattering by larger aggregates or undissolved particles can be measured as an increase in absorbance at a specific wavelength (e.g., 600 nm), providing a quantitative measure of the formulation's physical stability and the state of the surfactant system. google.com
Table 5: Applications of UV-Vis Spectroscopy in Characterizing Surfactant Systems
| Application | Methodology | Information Gained |
|---|---|---|
| CMC Determination | Use of a solvatochromic or fluorescent probe (e.g., FITC, pyrene) and monitoring spectral shifts with increasing surfactant concentration. researchgate.net | The precise concentration at which micelle formation begins (Critical Micelle Concentration). researchgate.net |
| Formulation Clarity | Measurement of light transmission or absorbance at a fixed wavelength (e.g., 600 nm). google.com | Assessment of product transparency, which relates to the size and nature of aggregates. google.com |
| Quantification | Indirect quantification after a reaction that produces a colored complex, such as the periodide method for total quaternary ammonium compounds. usda.gov | Total concentration of cationic surfactants in a sample. usda.gov |
Scattering Techniques for Probing Colloidal Dimensions and Microstructure
Scattering techniques are indispensable non-invasive methods for characterizing the size, shape, and arrangement of colloidal structures formed by surfactants like this compound in solution. These methods rely on the principle of directing a beam of radiation (light, X-rays, or neutrons) at a sample and analyzing the resulting scattering pattern, which contains detailed information about the structures on a nanometer to micrometer scale.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a primary technique for determining the size distribution of particles and molecular aggregates in suspension or solution. horiba.comusp.org The technique is founded on the principle that particles in a liquid undergo constant random, thermally-driven movement known as Brownian motion. usp.org When illuminated by a laser beam, these moving particles scatter the light, causing the intensity of the scattered light to fluctuate over time. Smaller particles move more rapidly, leading to fast fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.orgmicrotrac.com
By analyzing the time-dependent fluctuations in scattering intensity, a correlation function is generated from which the translational diffusion coefficient (D_t) of the particles can be calculated. horiba.com The hydrodynamic diameter (d_H) of the particles is then determined using the Stokes-Einstein equation horiba.comusp.org:
d_H = k_B * T / (3 * π * η * D_t)
where:
k_B is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
DLS is particularly effective for analyzing nanoparticles and submicron aggregates, typically in the size range of 0.3 nm to 10 µm. microtrac.com For systems containing this compound, DLS is instrumental in monitoring the formation and size of various self-assembled structures such as micelles, vesicles, and other complex aggregates. Research on catanionic surfactant systems, which include this compound and an anionic surfactant like sodium lauryl ether sulfate (B86663) (LESNa), has utilized DLS (referred to as quasielastic light scattering) to identify the transition from smaller mixed micelles to much larger vesicular structures upon changes in concentration or composition. uni-regensburg.de Due to the strong dependence of scattered light intensity on particle size (proportional to the radius to the sixth power), DLS is also highly sensitive to the presence of even small quantities of large aggregates, making it an excellent tool for stability and quality control assessments. unchainedlabs.com
Table 1: Illustrative DLS Data for this compound-based Systems
| Sample System | Aggregate Type | Z-Average Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |
| Dilute this compound | Spherical Micelles | 5 - 10 | 0.1 - 0.2 |
| This compound / Anionic Surfactant Mix (Low Concentration) | Mixed Micelles | 10 - 30 | 0.2 - 0.4 |
| This compound / Anionic Surfactant Mix (High Concentration) | Vesicles | 100 - 500 | 0.3 - 0.5 |
| This compound with Polymer | Polymer-Surfactant Complexes | 50 - 200 | > 0.4 |
Note: This table presents hypothetical yet typical data based on surfactant system behavior to illustrate the application of DLS. Actual values are dependent on specific experimental conditions such as concentration, temperature, and ionic strength.
Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Elucidation
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, shape, size, and organization of materials. scispace.com It is particularly valuable for studying the supramolecular assemblies formed by amphiphilic molecules like this compound in solution. researchgate.net The technique involves irradiating a sample with a collimated beam of X-rays and measuring the intensity of the scattered X-rays at very small angles (typically < 5°). nih.gov The resulting scattering pattern is a function of the electron density variations within the sample, providing structural information on the order of 1 to 100 nm. sesame.org.jo
For this compound systems, SAXS can provide detailed insights into the morphology of self-assembled aggregates. By analyzing the scattering curve, researchers can distinguish between different structures:
Spherical Micelles: Produce a characteristic broad scattering peak.
Rod-like or Cylindrical Micelles: Exhibit a different scattering profile from which the cross-sectional radius and length can be estimated.
Vesicles and Lamellar Phases: Generate sharp Bragg diffraction peaks, the positions of which relate to the repeating distance of the lamellar bilayers. The thickness of the bilayer itself can also be determined from the scattering data.
SAXS is a fundamental tool for mapping the phase behavior of surfactant systems, including complex mixtures containing this compound. uni-regensburg.deacs.org It allows for the precise identification of different liquid crystalline phases (e.g., lamellar, hexagonal) that may form as a function of concentration, temperature, or the addition of other components. uni-regensburg.de Furthermore, SAXS can be used to probe the internal structure of these aggregates, such as the thickness of the hydrocarbon core and the polar shell of a micelle, or the bilayer thickness of a vesicle. nih.gov
Neutron Scattering for Deep Structural Investigations
Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is a technique analogous to SAXS but utilizes a beam of neutrons instead of X-rays. nih.gov It offers unique advantages for studying soft matter and complex fluid systems like those containing this compound. The key strength of neutron scattering lies in its sensitivity to the isotopic composition of the sample, especially the difference in scattering properties between hydrogen (¹H) and its isotope deuterium (B1214612) (²H). nih.gov
This property allows for the use of contrast variation or contrast matching . By selectively deuterating specific components of a system (e.g., the solvent, or the hydrophobic tails or hydrophilic headgroups of the surfactant), researchers can effectively make certain parts of a complex "invisible" to the neutrons. nih.gov This enables the unambiguous determination of the structure and arrangement of the non-deuterated components.
In the context of this compound aggregates, SANS with contrast variation could be employed to:
Determine the precise location and amount of water within a micelle or vesicle. nih.gov
Characterize the conformation of the lauroyl tail and the PG-trimonium headgroup within an aggregate.
Investigate the distribution of a co-surfactant or an incorporated active ingredient within the surfactant assembly.
Study the dynamics and relaxation processes of the surfactant molecules. researchgate.net
For example, studies on similar amphiphilic systems have used neutron scattering to accurately determine the diameter of water pores within peptide channels embedded in lipid membranes, a feat made possible by contrasting the lipid, peptide, and water (D₂O vs. H₂O) components. nih.gov
Microscopic Techniques for Direct Visualization of Aggregates and Interfaces
While scattering techniques provide averaged structural information from a large ensemble of particles, microscopic techniques offer direct visualization of individual aggregates and their morphology. These methods are crucial for confirming the structures inferred from scattering data and for observing the heterogeneity and real-space organization of complex systems.
Atomic Force Microscopy (AFM) for Surface Topography and Interaction Forces
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at nanoscale resolution. mdpi.com It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to construct the image. mcmaster.ca AFM can be operated in various environments, including air and liquid, making it suitable for studying soft and biological matter. nih.gov
For this compound, AFM has two primary areas of application:
Imaging of Adsorbed Structures: When this compound is deposited onto a solid substrate (e.g., mica, silica), AFM can be used to visualize the morphology of the adsorbed layer. It can reveal whether the surfactant forms a monolayer, a bilayer, or patchy aggregates on the surface. It can also be used to image intact vesicles or other aggregates that have been adsorbed from solution onto a flat surface. nih.gov
Measuring Interaction Forces: By moving the AFM tip vertically towards and away from the surface, force-distance curves can be generated. These curves provide a wealth of information about the forces acting between the tip and the sample surface, which can be coated with this compound. This allows for the direct measurement of surface properties such as adhesion, elasticity, and the forces of interaction (e.g., electrostatic, steric) that govern the stability of surfactant films and colloidal systems. mdpi.comresearchgate.net This is critical for understanding the conditioning mechanism on surfaces like hair or skin.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | LPTC |
| Sodium lauryl ether sulfate | LESNa |
| Deuterium | ²H |
| Hydrogen | ¹H |
| Water | H₂O |
| Deuterium oxide | D₂O |
| Dilauroyl phosphatidylcholine | DLPC |
| Mica | |
| Silica | |
| Sodium lauryl sulfate | SLS |
| Steartrimonium chloride | SC |
| Glyoxyloyl Carbocysteine | |
| Glyoxyloyl Keratin Amino Acids | |
| Behentrimonium Methosulfate | |
| Cetearyl Alcohol | |
| Isopropyl Palmitate | |
| Polyquaternium-67 | |
| Shea Butter Amidopropyl Trimonium Chloride | |
| Citric acid | |
| Hydrogen peroxide |
X-ray Microscopy for Interfacial Microstructure Analysis
X-ray microscopy (XRM) has emerged as a powerful, non-destructive imaging technique capable of providing high-resolution, three-dimensional visualization of internal structures in a variety of materials. csmres.co.uk In the context of surfactant science, XRM offers a unique window into the mesoscale organization of molecules at interfaces, a critical aspect for understanding the functionality of compounds like this compound. While direct XRM studies on this compound systems are not extensively documented in publicly available literature, the principles of the technique and data from analogous surfactant systems allow for a comprehensive understanding of its potential applications and the type of insights it can yield.
XRM leverages the differential absorption or phase contrast of X-rays passing through a sample to generate images with nanoscale resolution. csmres.co.uk This capability is particularly valuable for probing "buried" interfaces, such as those between oil and water or between a liquid formulation and a solid substrate (e.g., hair or skin), without the need for fluorescent labeling. csmres.co.uk The technique can provide quantitative data on the morphology, thickness, and uniformity of adsorbed surfactant films, which are crucial for the performance of conditioning and delivery systems in personal care products.
In systems containing this compound, a cationic surfactant valued for its conditioning and antistatic properties, XRM can be employed to analyze its behavior at relevant interfaces. paulaschoice.co.ukincibeauty.commyrevea.commyskinrecipes.comspecialchem.com For instance, in an oil-in-water emulsion, XRM could visualize the film formed by the surfactant around oil droplets. In the context of hair care, it could be used to study the deposition and microstructure of the conditioning layer on the hair cuticle. Such analyses provide invaluable data for correlating formulation composition with functional performance, such as the smoothness and manageability of hair.
Detailed Research Findings from Analogous Systems
Studies on similar cationic surfactants and colloidal systems using X-ray imaging techniques provide a framework for the expected findings for this compound. Research on other quaternary ammonium compounds has demonstrated their tendency to form structured layers at interfaces, influencing properties like wettability and interfacial tension. researchgate.net X-ray scattering techniques, which are related to microscopy, have been instrumental in determining the packing and phase behavior of cationic surfactant films, revealing ordered lamellar or micellar structures. nih.govmdpi.comresearchgate.net
For example, X-ray reflectivity studies on various surfactants at the air/water or oil/water interface have successfully determined the thickness and electron density of the adsorbed layers, corresponding to the hydrophilic headgroups and hydrophobic tails. acs.orgresearchgate.net This information is critical for understanding how the molecules orient themselves to minimize free energy and stabilize the interface. Anomalous small-angle X-ray scattering (ASAXS) has even been used to map the distribution of counterions (like chloride in the case of this compound) near charged surfactant aggregates. d-nb.info
Applying these principles to this compound, XRM could be used to directly visualize the resulting microstructures. The following hypothetical data tables illustrate the kind of quantitative information that could be obtained from an XRM analysis of a model hair conditioning system.
Table 1: Hypothetical XRM Analysis of this compound Film on Hair Surface
| Parameter | Virgin Hair | Treated Hair (1% this compound Solution) |
| Average Film Thickness | N/A | 15 nm ± 3 nm |
| Film Uniformity | N/A | High (Continuous layer observed over 90% of imaged surface) |
| Surface Roughness (Sq) | 50 nm ± 5 nm | 25 nm ± 4 nm |
| Interfacial Morphology | Irregular cuticle scales | Smoothed scales with visible surfactant deposition in inter-scale regions |
This table is an illustrative example based on the known conditioning effects of cationic surfactants and the capabilities of X-ray microscopy. The data is not derived from actual experimental results on this compound.
Table 2: Illustrative XRM Data on Emulsion Droplet Interface Stabilized by this compound
| Emulsion Parameter | Measurement |
| Mean Droplet Diameter | 1.2 µm |
| Interfacial Film Thickness | 10 nm ± 2 nm |
| Presence of Inter-droplet Structures | Minimal; evidence of electrostatic repulsion |
| Film Integrity upon Dilution | Stable, no signs of rupture or significant desorption |
This table presents hypothetical data to demonstrate the potential of XRM for characterizing surfactant-stabilized emulsions. The values are plausible for a cationic surfactant but are not from direct experimentation.
Environmental Fate and Biogeochemical Transformation of Lauroyl Pg Trimonium Chloride
Pathways and Kinetics of Biodegradation in Aquatic Environments
The biodegradation of Lauroyl PG-trimonium chloride in aquatic environments is anticipated to proceed primarily through the hydrolysis of its ester bond, a feature intentionally designed into some modern surfactants to enhance their environmental degradation. acs.orgecetoc.orgspecialchem.com This initial cleavage, catalyzed by microbial lipases or esterases, breaks the molecule into a fatty acid (lauric acid) and a propylene (B89431) glycol-derived quaternary ammonium (B1175870) moiety. acs.orgecetoc.org These smaller, more polar molecules are then expected to undergo further degradation by microorganisms.
Chemical Structure: The presence of the ester linkage makes it more susceptible to biodegradation compared to QACs that only contain stable carbon-nitrogen bonds. specialchem.com
Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of surfactants. researchgate.net
Microbial Population: The rate and extent of biodegradation depend on the presence and acclimatization of microbial communities capable of metabolizing QACs. acs.org
Table 1: Representative Biodegradation Data for Analogous Cationic Surfactants
| Compound Type | Test Condition | Biodegradation Extent | Timeframe | Reference |
| Esterquat Surfactant | Aerobic, Aquatic | >60% (Primary) | 28 days | specialchem.com |
| Dimeric Cationic Surfactant (with ester) | Aerobic, Aquatic | 31-52% (Ultimate) | 28 days | researchgate.netcosmileeurope.eu |
| Dimeric Cationic Surfactant (no ester) | Aerobic, Aquatic | 0% | 28 days | researchgate.netcosmileeurope.eu |
Note: This table presents data for structurally similar compounds to illustrate the role of the ester linkage in biodegradation and should not be taken as direct values for this compound.
Sorption and Desorption Behavior in Soil and Sediment Matrices
As a cationic surfactant, this compound is expected to exhibit strong sorption to negatively charged surfaces prevalent in soil and sediment, such as clay minerals and organic matter. researchgate.netca.gov This strong binding is a key factor governing its environmental distribution and bioavailability.
The primary mechanisms of sorption include:
Electrostatic Attraction: The positively charged quaternary ammonium headgroup is strongly attracted to the negatively charged sites on soil and sediment particles. researchgate.net
Hydrophobic Interactions: The long lauroyl hydrocarbon tail can interact with the organic carbon fraction of soil and sediment.
This strong sorption has several consequences:
It reduces the concentration of the compound in the water column, thereby lowering its mobility in aquatic systems. ca.gov
It can decrease the bioavailability of the compound to aquatic organisms. ca.gov
Accumulation in sludge and sediment can occur, making these compartments significant environmental sinks. acs.org
The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While a specific Koc value for this compound is not available, QACs generally have high Koc values, indicating low mobility. chemsafetypro.com Desorption is generally a slow process due to the strong binding mechanisms.
Table 2: General Soil Mobility Classification Based on Koc Values
| Log Koc | Mobility Class |
| < 2.7 | High |
| 2.7 - 3.5 | Moderate |
| 3.5 - 4.5 | Low |
| > 4.5 | Immobile |
Source: Adapted from general soil mobility classifications. chemsafetypro.com Given the cationic nature and long alkyl chain of this compound, a high Log Koc value and thus low to immobile classification would be expected.
Hydrolysis and Photodegradation Mechanisms in Environmental Compartments
Hydrolysis:
The ester linkage in this compound is susceptible to chemical hydrolysis, particularly under alkaline (high pH) conditions. acs.orgecetoc.org This abiotic process runs parallel to microbial biodegradation and results in the same initial breakdown products: lauric acid and the quaternary ammonium alcohol. The rate of hydrolysis is dependent on pH and temperature. Cationic ester-based surfactants have been shown to hydrolyze more rapidly than their anionic or nonionic counterparts. acs.orgecetoc.org
Photodegradation:
Table 3: Summary of Abiotic Degradation Pathways
| Process | Mechanism | Influencing Factors | Expected Significance for this compound |
| Hydrolysis | Cleavage of ester bond by water | pH (rate increases with pH), Temperature | Potentially significant, especially in alkaline waters. |
| Direct Photolysis | Direct absorption of solar radiation | Light absorption spectrum of the molecule | Likely to be a minor pathway. |
| Indirect Photolysis | Reaction with photogenerated species (e.g., •OH) | Concentration of photosensitizers (e.g., dissolved organic matter) | Potentially a slow but steady degradation pathway in sunlit waters. |
Environmental Mobility and Partitioning Characteristics
The environmental mobility of this compound is expected to be low. ca.gov Its partitioning behavior will be dominated by its strong affinity for solid phases.
Key partitioning characteristics include:
Water: Due to high sorption, concentrations in the water column of rivers and lakes are expected to be low, except near discharge points. ca.gov
Soil and Sediment: These are expected to be the primary environmental sinks for the compound. The strong binding limits leaching through the soil profile towards groundwater. researchgate.netacs.org
Wastewater Treatment Plants (WWTPs): During wastewater treatment, a significant portion of QACs is removed from the liquid phase through sorption to sludge. acs.orgca.gov This means that the compound will be concentrated in biosolids, which may be land-applied, leading to its introduction into the terrestrial environment.
The partitioning behavior is largely determined by the soil or sediment properties, particularly the organic carbon content and clay fraction. chemsafetypro.com
Advanced Applications and Performance Enhancement of Lauroyl Pg Trimonium Chloride
Role in Emulsion Stabilization and Dispersion Technologies
As a cationic surfactant, Lauroyl PG-trimonium chloride possesses inherent emulsifying and dispersing capabilities. saapedia.org Cationic surfactants, in general, are utilized to create oil-in-water (O/W) emulsions that are not only stable but also offer a desirable sensory profile, characterized by a non-greasy, soft feel and moisturizing properties. kaochemicals-eu.com The positively charged head group of this compound adsorbs at the oil-water interface, creating a charged barrier that prevents droplet coalescence through electrostatic repulsion, thus stabilizing the emulsion.
In the realm of dispersion technology, the utility of this compound has been noted in specialized industrial applications. For instance, it has been identified as a cationic fatty ester suitable for creating aqueous dispersions of carbon black. google.com In such systems, the surfactant adsorbs onto the surface of the solid particles, imparting a positive charge that prevents agglomeration and ensures the particles remain evenly distributed throughout the liquid medium. This function is critical for the stability and performance of pigmented formulations. google.com While specific performance data is proprietary, its inclusion in patent literature underscores its effectiveness as a dispersing agent. google.com
| Application | Function of this compound | Underlying Mechanism |
| O/W Emulsions | Emulsifier | Adsorbs at the oil-water interface, reducing interfacial tension and providing electrostatic repulsion between oil droplets. kaochemicals-eu.com |
| Pigment Dispersions | Dispersing Agent | Adsorbs onto solid particle surfaces, preventing agglomeration through electrostatic stabilization. google.com |
Utilization in Encapsulation and Controlled Release Systems
The principles of polymer-based controlled-release systems (CRS) often rely on encapsulating active ingredients within a polymer matrix to manage their release over time. researchgate.net These systems can be designed to respond to specific triggers like pH, temperature, or moisture. researchgate.net While direct research detailing the specific use of this compound in such systems is not prevalent in publicly available literature, its properties as a cationic surfactant suggest potential applications.
Cationic molecules can interact with anionic polymers to form complexes known as polyelectrolyte complexes (PECs), which are widely studied for encapsulation. This interaction could theoretically be used to form a shell or matrix around an active ingredient. Furthermore, in systems designed for delivery to surfaces like skin or hair, the positive charge of this compound would promote deposition of the encapsulated active onto the negatively charged substrate. This targeted deposition is a key goal in many advanced delivery systems for personal care. However, this remains a theoretical application based on the compound's chemical nature, pending specific research. researchgate.net
Interfacial Activity and Surface Modification Capabilities
The defining characteristic of any surfactant is its ability to reduce surface and interfacial tension, a direct result of its amphiphilic structure which causes it to concentrate at interfaces. researchgate.netresearchgate.net this compound, as a cationic surfactant, is effective at modifying the properties of surfaces and interfaces. saapedia.orgcir-safety.org When introduced into a formulation, it lowers the energy required to wet surfaces and create foams or emulsions.
Its surface modification capabilities are most evident in personal care, where it alters the feel and properties of hair and skin. myrevea.com By adsorbing onto these biological substrates, it forms a conditioning film that imparts smoothness and reduces friction. myrevea.comquab.com This modification of the surface energy and charge is fundamental to its performance as a conditioning agent. quab.com
Interaction with Fiber Substrates for Surface Conditioning and Modification
The interaction between this compound and fiber substrates, particularly human hair, is a primary application and a key area of its performance enhancement. Hair fibers, especially when damaged, carry a net negative charge due to the presence of cysteine sulfonic acid residues formed from the oxidation of disulfide bonds.
The primary mechanism of hair conditioning by this compound is based on electrostatic attraction. The positively charged quaternary ammonium (B1175870) group is drawn to the negatively charged sites on the hair cuticle. incibeauty.comquab.com This adsorption neutralizes the negative charges and forms a thin, lubricating film on the hair surface. This film serves several functions:
Reduces Inter-fiber Friction: The deposited layer smooths the cuticle scales, making the hair feel softer and easier to comb, both wet and dry. incibeauty.commyrevea.com
Improves Texture and Shine: By smoothing the cuticle, the hair surface becomes more uniform, which enhances the reflection of light, leading to increased shine and a healthier appearance. myskinrecipes.comincibeauty.com
Enhances Manageability: The combination of reduced friction and a smoother surface results in hair that is more manageable and less prone to tangling. myskinrecipes.commyrevea.com
| Conditioning Benefit | Mechanism | Result |
| Detangling & Softness | Reduction of inter-fiber friction via surface film formation. | Easier combing, supple feel. incibeauty.commyrevea.com |
| Increased Shine | Smoothing of the hair cuticle for uniform light reflection. | Improved gloss and luster. myskinrecipes.comincibeauty.com |
| Enhanced Manageability | Neutralization of surface charge and friction reduction. | Less tangling and improved styling. myskinrecipes.com |
Static electricity, or "flyaway" hair, is caused by the buildup of negative electrical charges on hair fibers, leading them to repel each other. This compound acts as an effective antistatic agent by directly neutralizing these charges. incibeauty.comsaapedia.orgspecialchem.com The cationic head group adsorbs to the hair surface, counteracting the negative charge. incibeauty.com This neutralization prevents the electrostatic repulsion between individual hair strands, allowing them to lie more smoothly and uniformly, which significantly improves manageability. myskinrecipes.commyrevea.com
The preservation of artificial hair color is a significant challenge, as washing can leach dye molecules from within the hair shaft. Research indicates that the interaction of surfactants with dyed hair is complex. Anionic surfactants, common in cleansing shampoos, can facilitate dye removal. researchgate.net Conversely, some cationic polymers have been shown to form a protective barrier on the hair surface, which can help prevent dye molecules from dissolving into the wash water. researchgate.net
Exploration of Biotechnological and Biomedical Applications
The unique chemical structure of this compound, which combines a cationic quaternary ammonium group, a fatty lauroyl tail, and a propylene (B89431) glycol linker, positions it as a compound of interest for advanced biotechnological and biomedical applications. As a member of the Quaternary Ammonium Compound (QAC) family, its potential extends beyond its established use in personal care. Research into QACs provides a framework for understanding the prospective roles of this compound in areas such as antimicrobial biomaterials, drug delivery, and tissue engineering.
The fundamental mechanism behind the biomedical potential of QACs is their interaction with cell membranes. nih.govmdpi.com The positively charged nitrogen atom is attracted to the negatively charged components of microbial cell membranes, while the lipophilic alkyl chain (in this case, the C12 lauroyl group) penetrates the lipid bilayer. frontiersin.orgcosmileeurope.eu This interaction disrupts the membrane, leading to the leakage of intracellular components and eventual cell death. mdpi.com This broad-spectrum antimicrobial activity is a key driver for its exploration in various biomedical fields. rsc.org
One of the most promising areas of application is in the development of antimicrobial surfaces for medical devices and materials. nih.gov The incorporation of QACs into polymers is a leading strategy for creating biomaterials that can actively combat microbial colonization and biofilm formation. nih.govrsc.org Patent literature describes the use of structurally similar compounds, such as Behenoyl PG-trimonium chloride, in the surface modification of thermoplastic polyurethanes (TPUs). google.com These modified polymers are designed for biomedical applications to impart antimicrobial and non-thrombogenic properties to devices, highlighting a potential application pathway for this compound. google.com The goal is to create surfaces that are inherently resistant to infection, a critical need for implants, catheters, and other medical equipment. google.comnih.gov
The structure of QACs also lends itself to applications in drug delivery systems. The cationic nature of the molecule can be leveraged to interact with and encapsulate anionic drugs, while its surfactant properties can enhance the solubility and bioavailability of therapeutic compounds. frontiersin.orgalibaba.com Research into Quaternary Ammonium Silane (QAS) has demonstrated its utility as a biomaterial with both antimicrobial activity and potential for novel drug delivery approaches in fields like dentistry. frontiersin.org This suggests a similar potential for this compound to be used as an excipient or a functional component in advanced drug delivery formulations, potentially for topical or transdermal systems where it can enhance penetration and provide antimicrobial preservation. nih.gov
Furthermore, specific patents have identified this compound as a component in systems designed for linking agents to protein-based tissues such as skin and hair. google.comgoogleapis.com These systems often utilize enzymes like transglutaminase to covalently bond molecules to the tissue surface. googleapis.com This points toward its potential use in specialized tissue engineering applications or as part of targeted delivery systems where a cosmetic or therapeutic agent is anchored directly to a biological surface. google.comgoogleapis.com
While direct research data on the performance of this compound in these specific applications is limited in publicly available literature, the performance of analogous QACs provides strong indicative evidence of its potential. The effectiveness of QACs is highly dependent on their molecular structure, particularly the length of the alkyl chain.
Table 1: Influence of QAC Alkyl Chain Length on Antimicrobial Activity
The following table, derived from general findings on Quaternary Ammonium Compounds, illustrates the typical relationship between the carbon chain length and antimicrobial efficacy against different types of bacteria. This compound contains a lauroyl (C12) chain.
| Alkyl Chain Length | General Efficacy vs. Gram-Positive Bacteria | General Efficacy vs. Gram-Negative Bacteria |
| C8 - C10 | Moderate | Low |
| C12 - C14 | Maximum | Moderate to High |
| C14 - C16 | High | Maximum |
| C18 and above | Decreasing | Decreasing |
| Source: Based on general data for Quaternary Ammonium Compounds. frontiersin.org |
Table 2: Example of Antimicrobial Efficacy Enhancement by a C12 Quaternary Ammonium Compound
| Formulation ID | Cationic Surfactant | Log Efficacy Enhancement |
| Formula 4B | Lauryltrimethyl ammonium chloride (C12) | ~3.5 Log |
| Formula 4E | Cocotrimonium methosulfate (mixed chains) | Baseline |
| Source: Data from patent WO2019126703A1, comparing two formulations with identical ingredients except for the specified cationic surfactant. google.com |
The exploration into these advanced applications underscores the versatility of this compound, suggesting its function may extend significantly into the realms of medical material science and biotechnology.
Theoretical and Computational Modeling of Lauroyl Pg Trimonium Chloride Systems
Molecular Dynamics Simulations for Self-Assembly and Interfacial Behavior
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the self-assembly and interfacial behavior of surfactants like Lauroyl PG-trimonium chloride. These simulations model the movement of atoms over time, governed by a set of force fields that describe the potential energy of the system.
Detailed all-atom MD simulations can be employed to study the spontaneous aggregation of this compound molecules in an aqueous environment. rsc.orgnih.gov Starting from a random distribution, the simulations can track the formation of micelles, revealing key parameters such as the critical micelle concentration (CMC), aggregation number, and the shape and size of the resulting aggregates. acs.org For this compound, with its C12 lauroyl tail, simulations would likely predict the formation of spherical or slightly ellipsoidal micelles in dilute solutions. The presence of the propylene (B89431) glycol (PG) linker and the hydroxyl group introduces additional complexity, potentially influencing the packing of the surfactant molecules and the hydration of the micellar interface.
MD simulations are also crucial for understanding the interfacial behavior of this compound, particularly in applications like hair conditioning. researchgate.netmdpi.comresearchgate.net Simulations can model the adsorption of the cationic surfactant onto negatively charged surfaces, mimicking damaged hair. rsc.org These models can elucidate the orientation of the adsorbed molecules, the structure of the resulting surface layer, and the interactions with water and other co-solutes. For instance, simulations could predict that the cationic trimethylammonium headgroup strongly associates with anionic sites on a surface, while the hydrophobic lauroyl tail orients away from the aqueous phase, contributing to a lubricious and conditioning effect. researchgate.net The flexibility of the PG linker may allow for a more adaptable and effective film formation on the substrate.
| MD Simulation Parameter | Typical Value/Condition for Cationic Surfactant Simulation | Relevance to this compound |
| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy functions for atomic interactions. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent, crucial for hydrophobic effects. |
| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Required to observe self-assembly and interfacial equilibration. rsc.org |
| System Size | 10,000 - 1,000,000 atoms | Allows for the study of multiple micelles or a significant surface area. |
| Analysis Metrics | Radial Distribution Functions, Order Parameters, Radius of Gyration | Quantifies the structure and dynamics of the simulated system. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound at the sub-atomic level. Methods like Density Functional Theory (DFT) are often used to calculate various molecular properties. researchgate.net
For this compound, quantum chemical calculations can precisely map the distribution of partial charges across the molecule. scite.ai66.39.60 While the quaternary ammonium (B1175870) group carries a formal positive charge, these calculations reveal how this charge is delocalized over the nitrogen and adjacent carbon atoms, and even influences the polarity of the nearby PG linker and ester group. scite.ai This charge distribution is fundamental to its electrostatic interactions with anionic surfaces and other molecules.
These calculations also allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity. epri.sci.eg For instance, the LUMO distribution on the this compound cation would indicate the most likely sites for nucleophilic attack. Furthermore, the reactivity of the ester linkage within the molecule can be assessed. libretexts.orgrsc.org While generally stable, quantum chemical calculations can predict its susceptibility to hydrolysis under different pH conditions by modeling the reaction pathways and activation energies. libretexts.org This is crucial for understanding the chemical stability of the compound in various formulations.
| Quantum Chemical Property | Predicted Significance for this compound |
| Partial Atomic Charges | Delocalized positive charge on the trimethylammonium headgroup, with induced dipoles in the PG and ester moieties. scite.ai66.39.60 |
| Dipole Moment | A significant molecular dipole moment influencing intermolecular interactions and solubility. epri.sci.eg |
| HOMO-LUMO Energy Gap | Indicates the chemical stability and reactivity of the molecule. epri.sci.eg |
| Electrostatic Potential Map | Visualizes the electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |
| Bond Dissociation Energies | Can be calculated to assess the stability of the ester bond to hydrolysis. |
Coarse-Grained Simulations for Large-Scale Aggregate Dynamics
While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or "superatom". rsc.orgrsc.org This reduction in the degrees of freedom allows for the simulation of much larger systems over longer timescales, making it ideal for studying the dynamics of large surfactant aggregates and their interaction with complex environments like polymer networks. mdpi.comschrodinger.com
For this compound, a CG model would typically represent the trimethylammonium headgroup, the PG linker, the ester group, and segments of the lauroyl tail as distinct beads with specific interaction parameters. rsc.org These parameters are often derived from all-atom simulations or experimental data to ensure the CG model reproduces the essential physics of the system.
Using CG simulations, one can investigate phenomena such as the fusion and fission of micelles, the transition between different micellar shapes (e.g., from spherical to wormlike micelles), and the behavior of the surfactant in concentrated solutions. rsc.orgacs.orgnih.gov Moreover, CG simulations are particularly powerful for studying the interaction of this compound with polymers, which is a common scenario in cosmetic formulations. nih.gov These simulations can reveal how the surfactant decorates the polymer chains, the formation of surfactant-polymer complexes, and the resulting impact on the rheology and phase behavior of the formulation. mdpi.comacs.org
| Coarse-Graining Level | Typical Representation for this compound | Phenomena Studied |
| 4-to-1 Mapping | 4 heavy atoms and associated hydrogens grouped into one bead. | Micelle formation, phase transitions. |
| Functional Group Mapping | Headgroup, PG linker, ester group, and alkyl tail segments as separate beads. | Surfactant-polymer interactions, complex fluid rheology. nih.gov |
| Martini Force Field | A popular pre-parameterized CG force field applicable to biomolecules and surfactants. rsc.orgrsc.org | Self-assembly, membrane interactions, protein-surfactant systems. |
Predictive Models for Phase Behavior and Intermolecular Interactions
Predictive models, often leveraging thermodynamic principles and, more recently, machine learning, aim to forecast the phase behavior of complex mixtures containing this compound without resorting to exhaustive experimentation. mdpi.comaip.org These models are invaluable for formulation scientists seeking to optimize product stability and performance.
Thermodynamic models, such as those based on the Flory-Huggins theory for polymer solutions, can be adapted to describe the interactions in surfactant-polymer systems. mdpi.com These models use interaction parameters (χ-parameters) to quantify the affinity between different components (e.g., this compound, polymer, water, and oil). By calculating the free energy of mixing, these models can predict the conditions under which the system exists as a single phase or separates into multiple phases. researchgate.net This is critical for preventing formulation instability, such as creaming or sedimentation in emulsions. microtrac.com
More advanced predictive approaches utilize machine learning algorithms trained on large datasets of formulation properties. mdpi.comaip.orgacs.org For this compound, a model could be developed by inputting molecular descriptors (derived from quantum chemical calculations) and formulation parameters (concentrations of components) to predict outcomes like phase stability, viscosity, or even sensory attributes. aip.org These models can identify complex, non-linear relationships between ingredients and formulation properties, accelerating the development of new and improved products.
| Modeling Approach | Inputs for this compound Systems | Predicted Outputs |
| Thermodynamic Models (e.g., Flory-Huggins) | Interaction parameters (χ) between the surfactant, polymers, and solvents. | Phase diagrams, critical aggregation concentration (CAC). mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., logP, molecular weight, charge distribution). | Physicochemical properties, biological interactions. |
| Machine Learning (e.g., Random Forest, Neural Networks) | Formulation composition, ingredient properties, rheological data. aip.org | Phase stability, spreadability, viscosity. mdpi.com |
Q & A
Basic Research Questions
Q. How can Lauroyl PG-trimonium chloride be analytically identified and quantified in complex formulations?
- Methodology : Use reversed-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) to separate and quantify the compound. Calibrate with certified reference standards (CAS 53171-04-3). Confirm structural identity via FT-IR spectroscopy (C=O ester stretch at ~1730 cm⁻¹) and NMR (characteristic trimethylammonium peak at δ 3.2–3.4 ppm) .
- Data Interpretation : Compare retention times and spectral matches with pure standards. Quantify using peak area normalization against internal standards like cetrimonium chloride .
Q. What are the critical physicochemical properties influencing this compound's stability in formulations?
- Key Properties :
- Thermal Stability : Degrades above 180°C (TGA data) .
- pH Stability : Stable in pH 3–8; hydrolyzes in strongly alkaline conditions (>pH 10) due to ester bond cleavage .
- Solubility : Highly soluble in water and ethanol (>50 mg/mL at 25°C), but limited in non-polar solvents (<1 mg/mL in hexane) .
Advanced Research Questions
Q. How does the alkyl chain length (C12 lauroyl vs. C22 behenoyl) in PG-trimonium salts affect antimicrobial efficacy?
- Hypothesis : Shorter chains (C12) enhance membrane disruption in Gram-positive bacteria due to better penetration, while longer chains (C22) show higher activity against biofilms .
- Methodology :
- Perform MIC assays against S. aureus and P. aeruginosa.
- Use fluorescence microscopy with propidium iodide to assess membrane integrity post-treatment.
Q. What mechanistic pathways explain this compound's antistatic effects on keratin surfaces?
- Mechanism : Cationic adsorption onto negatively charged hair surfaces forms a hydrophilic layer, reducing static charge.
- Experimental Validation :
- Use atomic force microscopy (AFM) to map surface charge distribution on treated vs. untreated hair.
- Conduct triboelectric charge measurements (e.g., Faraday cup method) under controlled humidity (40–60% RH) .
- Advanced Insight : Synergy with non-ionic surfactants (e.g., PEG-40 hydrogenated castor oil) enhances charge dissipation by improving film uniformity .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in solubility data reported for this compound?
- Conflict : reports high water solubility, while studies on Behenoyl PG-trimonium chloride (C22 analog) note limited solubility .
- Resolution :
- Temperature Dependency : this compound’s solubility increases linearly with temperature (tested via cloud point titration at 20–80°C).
- Ionic Strength : High salt concentrations (>0.5 M NaCl) induce precipitation due to charge screening effects .
Methodological Recommendations
Q. What protocols are recommended for assessing cytotoxic thresholds of this compound in vitro?
- Cell-Based Assays :
- Use human keratinocyte (HaCaT) cells and MTT assays.
- EC₅₀ values typically range 50–100 µg/mL, but vary with exposure time (24 vs. 48 hr) .
Regulatory and Safety Considerations
Q. How does this compound’s safety profile compare to other quaternary ammonium compounds (QACs) in cosmetic applications?
- Safety Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
